

Application Note: FT-IR Spectroscopic Analysis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

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Compound of Interest

Compound Name: 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Cat. No.: B188581

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Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide**. Intended for researchers in medicinal chemistry, organic synthesis, and drug development, this document details the theoretical basis for the expected vibrational modes, a step-by-step protocol for sample preparation and analysis using the Potassium Bromide (KBr) pellet method, and a detailed guide to spectral interpretation. The methodologies described herein are designed to ensure high-quality, reproducible data for the structural confirmation and purity assessment of this pharmaceutically relevant scaffold.

Introduction and Significance

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide (Molecular Formula: $C_8H_9ClN_2OS$, Molecular Weight: 216.69 g/mol) is a versatile organic compound incorporating a hydrazide moiety, a thioether linkage, and a para-substituted chlorinated aromatic ring.^[1] Hydrazide derivatives are a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The thioether and chlorophenyl groups further modulate the compound's lipophilicity, metabolic stability, and receptor-binding interactions, making this scaffold a person of interest in drug discovery programs.

FT-IR spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.), an FT-IR spectrum provides a unique "molecular fingerprint." For a newly synthesized compound like **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide**, FT-IR analysis serves as a rapid and cost-effective method to confirm the presence of key functional groups and verify the integrity of the molecular structure. This application note establishes a robust protocol and interpretative guide for this specific purpose.

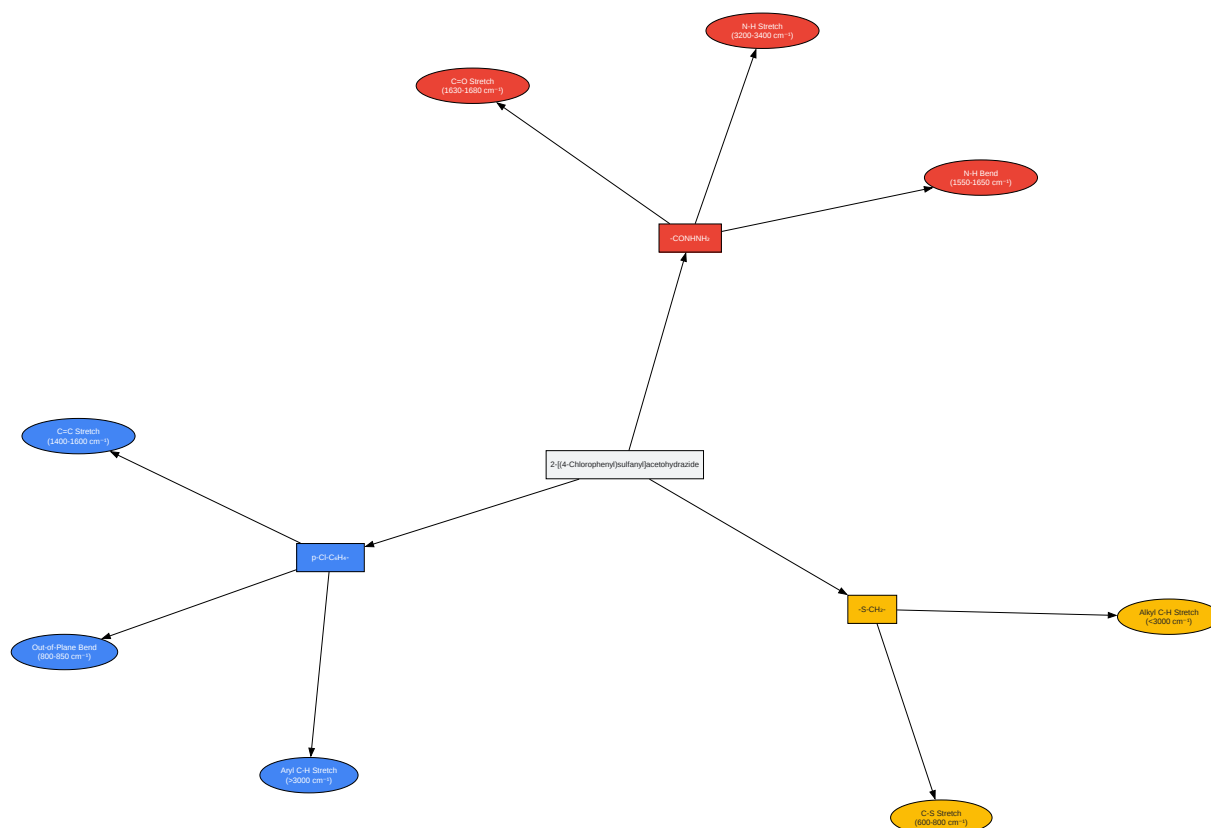
Theoretical Vibrational Analysis

The structure of **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide** contains several distinct functional groups, each with characteristic vibrational frequencies. A predictive analysis of its FT-IR spectrum involves identifying these key groups and their expected absorption ranges.

- Hydrazide Group (-CONHNH₂): This is the most structurally informative group. It will exhibit multiple characteristic vibrations:
 - N-H Stretching: The primary amine (-NH₂) will show two distinct stretching bands, typically in the 3200-3400 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. The secondary amide N-H will present a separate band, often around 3200-3300 cm⁻¹.^[2]
 - C=O Stretching (Amide I): A strong, sharp absorption band is expected between 1630 and 1680 cm⁻¹ due to the carbonyl stretch. This is one of the most prominent peaks in the spectrum.^[3]
 - N-H Bending (Amide II): This band, arising from a combination of N-H bending and C-N stretching, typically appears in the 1550-1650 cm⁻¹ range.
- Aromatic Ring (p-Chlorophenyl):
 - C-H Stretching: Aromatic C-H stretching vibrations appear as sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).^[4]
 - C=C Stretching: In-ring carbon-carbon stretching vibrations produce a series of bands of variable intensity between 1400 and 1600 cm⁻¹.

- C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring gives rise to strong absorptions in the fingerprint region. For a 1,4-disubstituted (para) ring, a strong band is expected in the 800-850 cm^{-1} range.
- Thioether and Methylene Groups (-S-CH₂-):
 - C-H Stretching: The methylene (-CH₂) group will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm^{-1} , typically in the 2850-2960 cm^{-1} range.[5]
 - C-S Stretching: The thioether linkage produces a weak absorption in the fingerprint region, usually between 600 and 800 cm^{-1} . This peak can sometimes be difficult to distinguish from other vibrations in this crowded region.

The logical relationship between the compound's structure and its expected spectral features is visualized below.



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Caption: Molecular structure and its corresponding functional group vibrations.

Experimental Protocol: KBr Pellet Method

The solid-state nature of **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide** makes the Potassium Bromide (KBr) pellet method the preferred technique for FT-IR analysis. This method involves dispersing the solid sample within an IR-transparent KBr matrix.

Materials and Equipment

- **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide** (sample)
- FT-IR grade Potassium Bromide (KBr), stored in a desiccator at 110°C to ensure it is moisture-free.
- Agate mortar and pestle
- Pellet press die set (e.g., 13 mm diameter)
- Hydraulic press
- FT-IR Spectrometer (e.g., PerkinElmer, Shimadzu, Bruker)
- Spatula and analytical balance

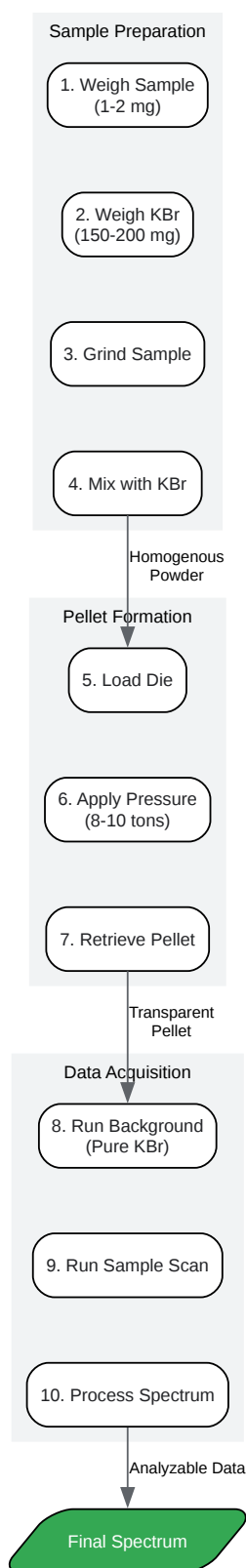
Step-by-Step Protocol

- Sample Preparation:
 - Weigh approximately 1-2 mg of the **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide** sample.
 - Weigh approximately 150-200 mg of dry, FT-IR grade KBr.[6] The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
 - First, grind the 1-2 mg sample in the agate mortar for about 60 seconds to reduce its particle size. This is crucial to minimize light scattering (Christiansen Effect).[7]

- Add the KBr to the mortar and gently but thoroughly mix with the ground sample for another 60-90 seconds. The goal is a homogenous, fine powder.^[7] Avoid overly vigorous grinding at this stage, which can increase moisture absorption.
- Pellet Formation:
 - Carefully transfer the KBr-sample mixture into the pellet die sleeve. Ensure an even distribution of the powder over the anvil surface.
 - Assemble the plunger and place the die set into the hydraulic press.
 - If available, connect the die to a vacuum line to remove trapped air and residual moisture, which can cause spectral interference, particularly a broad O-H band around 3400 cm^{-1} .
 - Gradually apply pressure up to 8-10 metric tons.^[7]
 - Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a solid, transparent disc.^[7]
 - Carefully release the pressure and disassemble the die to retrieve the translucent pellet. A high-quality pellet should be clear, not cloudy or opaque.
- Data Acquisition:
 - Place the KBr pellet into the spectrometer's sample holder.
 - Background Scan: First, run a background spectrum with an empty sample holder or a pure KBr pellet.^[6] This is essential to correct for atmospheric CO_2 and H_2O , as well as any instrumental artifacts.
 - Sample Scan: Run the sample scan. Typical acquisition parameters are:
 - Scan Range: $4000 - 400\text{ cm}^{-1}$
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio)

- Process the resulting spectrum (e.g., baseline correction) using the spectrometer's software.

The following diagram outlines the key stages of this experimental workflow.



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Caption: Workflow for FT-IR analysis using the KBr pellet method.

Expected Spectrum and Interpretation

Based on the analysis of constituent functional groups, the FT-IR spectrum of **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide** is expected to display a series of characteristic absorption bands. The table below summarizes these predicted peaks, their vibrational origins, and their expected wavenumber ranges.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	Functional Group
3350 - 3250	Medium, Sharp (doublet)	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂) of Hydrazide
3250 - 3150	Medium, Sharp	N-H Stretch	Secondary Amide (-NH-) of Hydrazide
3100 - 3000	Medium-Weak, Sharp	C-H Stretch	Aromatic Ring (C ₆ H ₄)
2960 - 2850	Medium-Weak	C-H Asymmetric & Symmetric Stretch	Methylene (-CH ₂ -)
1680 - 1640	Strong, Sharp	C=O Stretch (Amide I)	Hydrazide
1620 - 1580	Medium	N-H Bend (Amide II)	Hydrazide
1600, 1490, 1400	Medium-Weak (multiple)	C=C In-ring Stretch	Aromatic Ring
~1475	Medium	CH ₂ Scissoring	Methylene (-CH ₂ -)
~1090	Strong	C-N Stretch	Hydrazide/Aromatic
~1015	Strong	N-N Stretch	Hydrazide
850 - 800	Strong, Sharp	C-H Out-of-Plane Bend	1,4-Disubstituted Aromatic Ring
750 - 650	Weak-Medium	C-S Stretch	Thioether
~700	Medium	C-Cl Stretch	Chloro-aromatic

Key Interpretive Points:

- **Confirmation of Hydrazide:** The most definitive evidence for the target structure will be the combination of N-H stretching bands above 3150 cm^{-1} , a very strong Amide I (C=O) band around 1660 cm^{-1} , and the Amide II (N-H bend) band.
- **Aromatic Substitution:** The presence of sharp C-H stretches above 3000 cm^{-1} and a strong, sharp band in the $800\text{-}850\text{ cm}^{-1}$ region is highly indicative of the 1,4-disubstituted (para) chlorophenyl group.
- **Aliphatic and Thioether Linkage:** The C-H stretches just below 3000 cm^{-1} confirm the methylene spacer. The C-S stretch is expected but may be weak and convoluted with other signals in the fingerprint region. Its unambiguous assignment is often challenging.

Conclusion

This application note provides a detailed protocol and a predictive guide for the FT-IR spectroscopic analysis of **2-[(4-Chlorophenyl)sulfonyl]acetohydrazide**. By following the outlined KBr pellet preparation and data acquisition procedures, researchers can obtain high-quality spectra. The provided table of expected vibrational frequencies serves as a robust tool for spectral interpretation, enabling confident structural confirmation of the synthesized compound. This foundational characterization is a critical step in the advancement of research and development involving this and related chemical entities.

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